molecular formula C18H26NO3D3 B602588 Dihydro Capsaicin-d3 CAS No. 1330261-21-6

Dihydro Capsaicin-d3

Cat. No. B602588
M. Wt: 310.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro Capsaicin-d3 is the labelled analogue of Dihydro Capsaicin, which is an analog of Capsaicin, a VR1 vaniloid receptor agonist . It is a white solid and is categorized under Stable Isotope Labelled Compounds .


Synthesis Analysis

Capsaicinoids are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . The extraction of capsaicinoids can be made in many ways, with different types of organic solvents, but the yield varies with peppers variety and the conditions of extraction processing .


Molecular Structure Analysis

The molecular formula of Dihydro Capsaicin-d3 is C18H26D3NO3 . The solid-state chemical shifts differ from their solution counterparts; remarkable differences occur for carbons C2′, C6′ and C7′ linked to C1′ in Dihydro Capsaicin-d3 .


Chemical Reactions Analysis

The level of capsaicinoids in the Capsicum fruits can be quantified by organoleptic, spectrophotometry, thin-layer chromatography, gas chromatography, and high-performance liquid chromatography methods .


Physical And Chemical Properties Analysis

Dihydro Capsaicin-d3 is a white crystalline solid . It is soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) .

Scientific Research Applications

Chemical and Pharmacological Aspects

Dihydro Capsaicin-d3, a variant of capsaicin, has been researched extensively due to its wide range of potential applications. Capsaicin and its analogs like Dihydro Capsaicin-d3 are known for their spicy flavor but have also gained attention for their possible beneficial effects in various diseases. The extraction and synthesis of non-pungent analogs of capsaicin, including Dihydro Capsaicin-d3, are in progress to overcome the limitations of capsaicin's pungency for clinical trials and support its biological activity (Reyes-Escogido et al., 2011).

Pharmacological and Gastrointestinal Applications

Dihydro Capsaicin-d3 and other capsaicinoids have been utilized in nutritional practices for over 9,500 years. Scientifically based knowledge on their chemistry, physiology, and pharmacology has been accumulated significantly since 1980, predominantly through animal observations. These compounds can modify the capsaicin-sensitive afferent nerves, playing crucial roles in defending different organs, including the gastrointestinal tract, against various types of damage. The specific action of capsaicinoids on sensory afferent nerves offers potential for the production of orally applicable drugs or drug combinations for human medical therapy (Mózsik et al., 2009).

Therapeutic Potential in Cancer and Other Diseases

Capsaicin and its analogs, like Dihydro Capsaicin-d3, have been investigated for their therapeutic roles, which are well characterized. The applications range from food flavorings to therapeutics. These compounds have shown pleiotropic pharmacological activities such as analgesic, anti-obesity, anti-pruritic, anti-inflammatory, anti-apoptotic, anti-cancer, antioxidant, and neuroprotective functions. There is a pressing need for further research into the pharmacological aspects of capsaicin and its analogs due to the dearth of potent drugs for the management of disorders like pain, vascular-related diseases, metabolic syndrome, and gastroprotective effects (Basith et al., 2016).

Safety And Hazards

Dihydro Capsaicin-d3 is a chemical that needs to be handled properly and safe operating procedures followed. It is irritating and toxic and may cause irritation to the eyes, skin, and respiratory system . It is also classified as fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPQKLURWNAAH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Capsaicin-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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